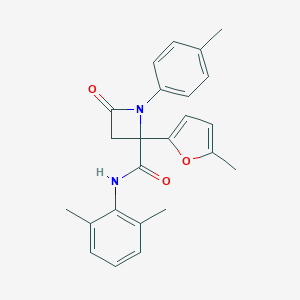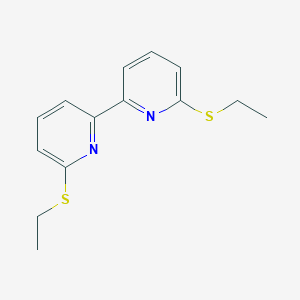
N-(2,6-dimethylphenyl)-2-(5-methyl-2-furyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-2-(5-methyl-2-furyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. DMXAA was first discovered in 1998 and has since undergone extensive research to determine its mechanism of action and potential therapeutic applications.
作用机制
N-(2,6-dimethylphenyl)-2-(5-methyl-2-furyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide is thought to work by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help to regulate the immune response. Specifically, this compound has been shown to activate the production of tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6), which are all involved in the immune response to cancer.
Biochemical and Physiological Effects:
In addition to its immune-stimulating effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can help to starve tumors and slow their growth. This compound has also been shown to increase the permeability of blood vessels in tumors, which can help to improve the delivery of chemotherapy drugs.
实验室实验的优点和局限性
One advantage of N-(2,6-dimethylphenyl)-2-(5-methyl-2-furyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide as a research tool is its specificity for immune cells, which can help to minimize off-target effects. However, this compound has also been shown to have some toxic effects, particularly at high doses, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on N-(2,6-dimethylphenyl)-2-(5-methyl-2-furyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide. One area of interest is the development of combination therapies that include this compound and other immune-stimulating agents, such as checkpoint inhibitors. Another potential avenue of research is the use of this compound in combination with radiation therapy, which has been shown to enhance its anti-tumor effects. Additionally, there is interest in developing more potent and selective analogs of this compound that may have improved efficacy and fewer side effects.
合成方法
N-(2,6-dimethylphenyl)-2-(5-methyl-2-furyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide can be synthesized through a multistep process that involves the condensation of 2,6-dimethylphenylacetonitrile with 5-methyl-2-furancarboxaldehyde, followed by the addition of 4-methylphenylhydrazine and subsequent cyclization. The final product is purified through chromatography and recrystallization.
科学研究应用
N-(2,6-dimethylphenyl)-2-(5-methyl-2-furyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide has been studied for its potential use as an anti-cancer agent, particularly in the treatment of solid tumors. It has been shown to have anti-tumor activity in a variety of preclinical models, including lung, colon, and breast cancer.
属性
分子式 |
C24H24N2O3 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)-1-(4-methylphenyl)-4-oxoazetidine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O3/c1-15-8-11-19(12-9-15)26-21(27)14-24(26,20-13-10-18(4)29-20)23(28)25-22-16(2)6-5-7-17(22)3/h5-13H,14H2,1-4H3,(H,25,28) |
InChI 键 |
GBTDRRNZQLYGRP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC2(C3=CC=C(O3)C)C(=O)NC4=C(C=CC=C4C)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)CC2(C3=CC=C(O3)C)C(=O)NC4=C(C=CC=C4C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)
![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B242330.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
